molecular formula C18H24N2O6 B8228835 (4R)-4-(Boc-amino)-1-Cbz-L-proline

(4R)-4-(Boc-amino)-1-Cbz-L-proline

Cat. No.: B8228835
M. Wt: 364.4 g/mol
InChI Key: DDWOAECQYPSHMZ-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-4-(Boc-amino)-1-Cbz-L-proline is a chiral amino acid derivative that is widely used in peptide synthesis and medicinal chemistry. The compound features a tert-butoxycarbonyl (Boc) protected amino group and a benzyloxycarbonyl (Cbz) protected proline residue, making it a valuable intermediate in the synthesis of complex peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-(Boc-amino)-1-Cbz-L-proline typically involves the protection of the amino and carboxyl groups of L-proline. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions. The reaction conditions often involve solvents like dichloromethane or tetrahydrofuran and are carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-(Boc-amino)-1-Cbz-L-proline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be used to remove the Boc or Cbz protecting groups.

    Substitution: Nucleophilic substitution reactions can be employed to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are commonly used.

Major Products Formed

The major products formed from these reactions include deprotected amino acids, substituted proline derivatives, and various peptide fragments.

Scientific Research Applications

(4R)-4-(Boc-amino)-1-Cbz-L-proline is extensively used in scientific research, particularly in:

    Chemistry: As a building block in the synthesis of complex peptides and proteins.

    Biology: In the study of protein-protein interactions and enzyme mechanisms.

    Medicine: As an intermediate in the synthesis of peptide-based drugs and therapeutic agents.

    Industry: In the production of peptide-based materials and biopolymers.

Mechanism of Action

The mechanism of action of (4R)-4-(Boc-amino)-1-Cbz-L-proline involves its incorporation into peptide chains during synthesis. The Boc and Cbz protecting groups are selectively removed under specific conditions, allowing the amino acid to participate in peptide bond formation. The molecular targets and pathways involved include various enzymes and receptors that interact with the synthesized peptides.

Comparison with Similar Compounds

Similar Compounds

  • (1S,4R)-(-)-4-(Boc-amino)-2-cyclopentene-1-carboxylic acid
  • (2S,4R)-1-Boc-4-amino-pyrrolidine-2-carboxylic acid
  • (4R)-4-amino-1-pentanol

Uniqueness

(4R)-4-(Boc-amino)-1-Cbz-L-proline is unique due to its dual protection with Boc and Cbz groups, which provides greater flexibility in peptide synthesis. This dual protection allows for selective deprotection and functionalization, making it a valuable intermediate in the synthesis of complex peptides and proteins.

Properties

IUPAC Name

(2S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O6/c1-18(2,3)26-16(23)19-13-9-14(15(21)22)20(10-13)17(24)25-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,23)(H,21,22)/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWOAECQYPSHMZ-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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